Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of the nitrophenyl group and the ester functionality in this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate typically involves the condensation of 4-nitrobenzaldehyde with ethyl 2-oxo-2-(1H-indol-3-yl)acetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 5-(4-aminophenyl)-1H-indole-2-carboxylate.
Substitution: Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxamide or other ester derivatives.
Oxidation: Oxindole derivatives.
Scientific Research Applications
Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate is primarily related to its ability to interact with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The indole ring structure allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-aminophenyl)-1H-indole-2-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
Ethyl 5-(4-methylphenyl)-1H-indole-2-carboxylate: Contains a methyl group instead of a nitro group, resulting in different chemical properties and applications.
Ethyl 5-(4-chlorophenyl)-1H-indole-2-carboxylate:
The uniqueness of this compound lies in its combination of the nitrophenyl group and the indole ring, which provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
CAS No. |
825623-37-8 |
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Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
ethyl 5-(4-nitrophenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-17(20)16-10-13-9-12(5-8-15(13)18-16)11-3-6-14(7-4-11)19(21)22/h3-10,18H,2H2,1H3 |
InChI Key |
KZKZZVPDUPDOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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